1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone 1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone ODM-201, also known as Darolutamide, is a new-generation, potent and selective androgen receptor (AR) inhibitor which is potential useful for treatment of castration-resistant prostate cancer (CRPC). ODM-201 is a full and high-affinity AR antagonist that, similar to second-generation antiandrogens enzalutamide and ARN-509, inhibits testosterone-induced nuclear translocation of AR. Importantly, ODM-201 also blocks the activity of the tested mutant ARs arising in response to antiandrogen therapies, including the F876L mutation that confers resistance to enzalutamide and ARN-509. In addition, ODM-201 reduces the growth of AR-overexpressing VCaP prostate cancer cells both in vitro and in a castration-resistant VCaP xenograft model. ODM-201 overcomes resistance to AR-targeted therapies by antagonizing both overexpressed and mutated ARs. ODM-201 is currently in a phase 3 trial in CRPC.
Brand Name: Vulcanchem
CAS No.: 1297538-32-9
VCID: VC0537977
InChI: InChI=1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31)
SMILES: CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O
Molecular Formula: C19H19ClN6O2
Molecular Weight: 415.5 g/mol

1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone

CAS No.: 1297538-32-9

Inhibitors

VCID: VC0537977

Molecular Formula: C19H19ClN6O2

Molecular Weight: 415.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone - 1297538-32-9

CAS No. 1297538-32-9
Product Name 1-(3-(2-(4-(2-Methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone
Molecular Formula C19H19ClN6O2
Molecular Weight 415.5 g/mol
IUPAC Name 1-[3-[2-[4-(2-methylquinolin-5-yl)piperazin-1-yl]ethyl]phenyl]imidazolidin-2-one
Standard InChI InChI=1S/C25H29N5O/c1-19-8-9-22-23(27-19)6-3-7-24(22)29-16-14-28(15-17-29)12-10-20-4-2-5-21(18-20)30-13-11-26-25(30)31/h2-9,18H,10-17H2,1H3,(H,26,31)
Standard InChIKey ANGUXJDGJCHGOG-UHFFFAOYSA-N
SMILES CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O
Canonical SMILES CC1=NC2=C(C=C1)C(=CC=C2)N3CCN(CC3)CCC4=CC(=CC=C4)N5CCNC5=O
Appearance White to off-white solid powder
Description ODM-201, also known as Darolutamide, is a new-generation, potent and selective androgen receptor (AR) inhibitor which is potential useful for treatment of castration-resistant prostate cancer (CRPC). ODM-201 is a full and high-affinity AR antagonist that, similar to second-generation antiandrogens enzalutamide and ARN-509, inhibits testosterone-induced nuclear translocation of AR. Importantly, ODM-201 also blocks the activity of the tested mutant ARs arising in response to antiandrogen therapies, including the F876L mutation that confers resistance to enzalutamide and ARN-509. In addition, ODM-201 reduces the growth of AR-overexpressing VCaP prostate cancer cells both in vitro and in a castration-resistant VCaP xenograft model. ODM-201 overcomes resistance to AR-targeted therapies by antagonizing both overexpressed and mutated ARs. ODM-201 is currently in a phase 3 trial in CRPC.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility Soluble in DMSO, not in water
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 1-(3-(2-(4-(2-methyl-5-quinolinyl)-1-piperazinyl)ethyl)phenyl)-2-imidazolidinone
GSK163090
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3: Zurth C, Koskinen M, Fricke R, Prien O, Korjamo T, Graudenz K, Denner K, Bairlein M, von Bühler CJ, Wilkinson G, Gieschen H. Drug-Drug Interaction Potential of Darolutamide: In Vitro and Clinical Studies. Eur J Drug Metab Pharmacokinet. 2019 Dec;44(6):747-759. doi: 10.1007/s13318-019-00577-5. PubMed PMID: 31571146; PubMed Central PMCID: PMC6828636.
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6: Yu J, Zhou P, Hu M, Yang L, Yan G, Xu R, Deng Y, Li X, Chen Y. Discovery and biological evaluation of darolutamide derivatives as inhibitors and down-regulators of wild-type AR and the mutants. Eur J Med Chem. 2019 Nov 15;182:111608. doi: 10.1016/j.ejmech.2019.111608. Epub 2019 Aug 10. PubMed PMID: 31437779.
7: Taneja SS. Re: Darolutamide in Nonmetastatic, Castration-Resistant Prostate Cancer. J Urol. 2019 Oct;202(4):660-661. doi: 10.1097/JU.0000000000000443. Epub 2019 Sep 6. PubMed PMID: 31294661.
8: Aragon-Ching JB. Darolutamide: a novel androgen-signaling agent in nonmetastatic castration-resistant prostate cancer. Asian J Androl. 2019 Jun 21. doi: 10.4103/aja.aja_52_19. [Epub ahead of print] PubMed PMID: 31249268.
9: Alghazo O, Thangasamy I, Sathianathen N, Murphy DG. Re: Darolutamide in Nonmetastatic Castration-Resistant Prostate Cancer. Eur Urol. 2019 Oct;76(4):536-537. doi: 10.1016/j.eururo.2019.04.028. Epub 2019 May 14. PubMed PMID: 31101535.
10: Higano C. Enzalutamide, apalutamide, or darolutamide: are apples or bananas best for patients? Nat Rev Urol. 2019 Jun;16(6):335-336. doi: 10.1038/s41585-019-0186-2. PubMed PMID: 31040439.
11: Sugawara T, Baumgart SJ, Nevedomskaya E, Reichert K, Steuber H, Lejeune P, Mumberg D, Haendler B. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models. Int J Cancer. 2019 Sep 1;145(5):1382-1394. doi: 10.1002/ijc.32242. Epub 2019 Mar 23. PubMed PMID: 30828788; PubMed Central PMCID: PMC6766977.
12: Darolutamide Slows Metastasis in Prostate Cancer. Cancer Discov. 2019 Apr;9(4):OF6. doi: 10.1158/2159-8290.CD-NB2019-029. Epub 2019 Mar 1. PubMed PMID: 30824428.
13: Killock D. ARAMIS - is darolutamide set to become the 'third musketeer' of nmCRPC? Nat Rev Clin Oncol. 2019 May;16(5):273. doi: 10.1038/s41571-019-0191-7. PubMed PMID: 30809027.
14: Burki T. Darolutamide for non-metastatic, castration-resistant prostate cancer. Lancet Oncol. 2019 Mar;20(3):e139. doi: 10.1016/S1470-2045(19)30102-0. Epub 2019 Feb 21. PubMed PMID: 30799257.
15: Fizazi K, Shore N, Tammela TL, Ulys A, Vjaters E, Polyakov S, Jievaltas M, Luz M, Alekseev B, Kuss I, Kappeler C, Snapir A, Sarapohja T, Smith MR; ARAMIS Investigators. Darolutamide in Nonmetastatic, Castration-Resistant Prostate Cancer. N Engl J Med. 2019 Mar 28;380(13):1235-1246. doi: 10.1056/NEJMoa1815671. Epub 2019 Feb 14. PubMed PMID: 30763142.
16: Fizazi K, Smith MR, Tombal B. Clinical Development of Darolutamide: A Novel Androgen Receptor Antagonist for the Treatment of Prostate Cancer. Clin Genitourin Cancer. 2018 Oct;16(5):332-340. doi: 10.1016/j.clgc.2018.07.017. Epub 2018 Jul 24. Review. PubMed PMID: 30197098.
17: Sulochana SP, Saini NK, Daram P, Polina SB, Mullangi R. Validation of an LC-MS/MS method for simultaneous quantitation of enzalutamide, N-desmethylenzalutamide, apalutamide, darolutamide and ORM-15341 in mice plasma and its application to a mice pharmacokinetic study. J Pharm Biomed Anal. 2018 Jul 15;156:170-180. doi: 10.1016/j.jpba.2018.04.038. Epub 2018 Apr 24. PubMed PMID: 29709784.
18: Balaji N, Sulochana SP, Saini NK, A SK, Mullangi R. Validated Chiral LC-ESI-MS/MS Method for the Simultaneous Quantification of Darolutamide Diastereomers and Its Active Metabolite in Mice Plasma: Application to a Pharmacokinetic Study. Drug Res (Stuttg). 2018 Nov;68(11):615-624. doi: 10.1055/a-0580-7218. Epub 2018 Mar 20. PubMed PMID: 29558780.
19: Balaji N, Sulochana SP, Saini NK, A SK, Mullangi R. Validation of a chiral LC-MS/MS-ESI method for the simultaneous quantification of darolutamide diastereomers in mouse plasma and its application to a stereoselective pharmacokinetic study in mice. Biomed Chromatogr. 2018 May;32(5):e4173. doi: 10.1002/bmc.4173. Epub 2018 Jan 22. PubMed PMID: 29315691.
20: Matsubara N, Mukai H, Hosono A, Onomura M, Sasaki M, Yajima Y, Hashizume K, Yasuda M, Uemura M, Zurth C. Erratum to: Phase 1 study of darolutamide (ODM-201), a new-generation androgen receptor antagonist, in Japanese patients with metastatic castration-resistant prostate cancer. Cancer Chemother Pharmacol. 2017 Dec;80(6):1073-1077. doi: 10.1007/s00280-017-3433-3. PubMed PMID: 29063294; PubMed Central PMCID: PMC6828099.
PubChem Compound 11292933
Last Modified Nov 11 2021
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